molecular formula C15H19ClN4S B7107401 N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine

N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine

Cat. No.: B7107401
M. Wt: 322.9 g/mol
InChI Key: QIKMSPIYLOIFOD-UHFFFAOYSA-N
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Description

N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a thiazole ring, and a pyridine ring, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4S/c1-19(10-12-4-6-17-7-5-12)11-13-14(16)18-15(21-13)20-8-2-3-9-20/h4-7H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKMSPIYLOIFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)CC2=C(N=C(S2)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and pyridine rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and alkylation are common substitution reactions, where halogens or alkyl groups replace hydrogen atoms in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine
  • N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-2-ylmethanamine

Uniqueness

N-[(4-chloro-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-N-methyl-1-pyridin-4-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

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